2-Bromo-4-(trifluoromethyl)quinoline

Organic Synthesis Halogen-Metal Exchange Quinoline Chemistry

2-Bromo-4-(trifluoromethyl)quinoline offers distinct advantages for medicinal chemistry and process R&D. The 2-bromo substituent enables efficient Pd-catalyzed Suzuki-Miyaura couplings and halogen-metal exchange, outperforming chloro analogs. Its melting point (56–57 °C) ensures easy handling and accurate weighing compared to low-melting alternatives. With a calculated LogP of 4.0161, it provides predictable lipophilicity tuning for ADME optimization. This compound is a direct precursor to 4-trifluoromethyl-quinoline-2-carboxylic acid (72% yield via BuLi/THF). Ideal for synthesizing antitubercular libraries.

Molecular Formula C10H5BrF3N
Molecular Weight 276.05 g/mol
CAS No. 590372-17-1
Cat. No. B1312206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(trifluoromethyl)quinoline
CAS590372-17-1
Molecular FormulaC10H5BrF3N
Molecular Weight276.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)Br)C(F)(F)F
InChIInChI=1S/C10H5BrF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H
InChIKeyZKANUNDNTIXZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(trifluoromethyl)quinoline (CAS 590372-17-1): A Key Synthetic Intermediate in Quinoline Chemistry


2-Bromo-4-(trifluoromethyl)quinoline is a heteroaromatic building block belonging to the class of halogenated trifluoromethylquinolines [1]. The presence of both a bromine atom at the 2-position and a trifluoromethyl group at the 4-position confers distinct reactivity, making it a versatile intermediate for further functionalization via cross-coupling and metalation reactions . Its core structure is fundamental to the development of compounds with potential applications in medicinal chemistry and materials science [1].

Why 2-Bromo-4-(trifluoromethyl)quinoline (CAS 590372-17-1) Cannot Be Casually Substituted


The 2-bromo substituent on this quinoline scaffold is not interchangeable with other halogens like chlorine or fluorine for many synthetic applications. The carbon-bromine bond is significantly more reactive in key transformations such as palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and halogen-metal exchange reactions compared to its chloro- analog [1]. This enhanced reactivity is critical for achieving efficient C-C bond formation under milder conditions or in higher yields. Furthermore, the specific substitution pattern (2-bromo-4-CF3) is required as a gateway to generate specific 2-carboxylic acid derivatives that are inaccessible from other isomers .

Quantitative Differentiation Evidence for 2-Bromo-4-(trifluoromethyl)quinoline (CAS 590372-17-1)


Synthetic Utility: Established Yield for Carboxylic Acid Derivatization

2-Bromo-4-(trifluoromethyl)quinoline serves as a direct precursor to 4-trifluoromethyl-quinoline-2-carboxylic acid via a documented procedure. This transformation, which is specific to the 2-bromo regioisomer, proceeds with a reported yield of about 72% under defined conditions . This provides a quantifiable benchmark for synthetic planning and procurement.

Organic Synthesis Halogen-Metal Exchange Quinoline Chemistry

Physicochemical Differentiation: Melting Point Comparison with 2-Chloro Analog

The compound exhibits a distinct melting point range of 56-57 °C, which is significantly higher than that of its direct chloro- analog, 2-chloro-4-(trifluoromethyl)quinoline (mp 39-42 °C) . This 14-18 °C difference is a quantifiable property that directly impacts physical form, handling, and purification strategies.

Physicochemical Properties Material Handling Quality Control

Lipophilicity Profile: LogP Comparison with Non-Brominated Analog

The introduction of a bromine atom increases the lipophilicity of the quinoline core. The calculated LogP for 2-bromo-4-(trifluoromethyl)quinoline is 4.0161, which is substantially higher than the LogP of the non-halogenated analog, 4-(trifluoromethyl)quinoline (LogP ~2.91) . This quantifiable difference is critical for applications where membrane permeability or specific LogP windows are required.

ADME Properties Drug Design Lipophilicity

Reactivity Advantage: Halogen/Metal Interconversion Pathway

The 2-bromo substituent is specifically required for the permutational halogen/metal exchange reaction to access 4-trifluoromethyl-2-quinolinecarboxylic acids [1]. This is a class-level reactivity advantage of aryl bromides over aryl chlorides, which are generally far less reactive in this type of transformation without specialized catalysts or forcing conditions.

Organometallic Chemistry Synthetic Methodology Functionalization

Antimycobacterial Activity: Potency of Advanced 2-Substituted Analogs

While direct MIC data for 2-bromo-4-(trifluoromethyl)quinoline itself is not available, advanced 2-substituted 4-trifluoromethylquinoline analogs demonstrate potent activity against Mycobacterium tuberculosis. For example, compound 4d, a 4-N-alkylated-2-trifluoromethylquinoline, showed MIC values of 12 µM against a sensitive Mtb strain and 5 µM against a resistant strain [1]. This establishes the 2-substituted-4-CF3-quinoline scaffold as a validated pharmacophore for anti-TB activity, supporting the value of this bromo- intermediate for generating focused libraries.

Antitubercular Agents Medicinal Chemistry Drug Discovery

Optimal Application Scenarios for 2-Bromo-4-(trifluoromethyl)quinoline (CAS 590372-17-1) Based on Evidence


Medicinal Chemistry: Synthesis of Antitubercular Agent Libraries

This compound is an optimal building block for generating libraries of 2-substituted-4-(trifluoromethyl)quinolines for evaluation against Mycobacterium tuberculosis. The evidence shows that structurally related analogs exhibit potent MIC values (as low as 5 µM) against resistant TB strains [1]. The 2-bromo position is an ideal handle for introducing diversity via cross-coupling to explore SAR around this validated antitubercular pharmacophore.

Synthetic Methodology: Preparation of 4-Trifluoromethyl-2-quinolinecarboxylic Acid

Procurement is justified when the synthetic target is 4-trifluoromethyl-quinoline-2-carboxylic acid. The compound is a direct and documented precursor for this specific transformation, which proceeds with an established yield of approximately 72% under well-defined conditions (BuLi, THF/hexane, -75 °C) . This provides a reliable and efficient route to a valuable intermediate.

Drug Discovery: Optimizing Lipophilicity in Lead Candidates

When a medicinal chemistry project requires a quinoline core with a specific lipophilicity profile, 2-bromo-4-(trifluoromethyl)quinoline offers a predictable advantage. Its calculated LogP of 4.0161 is a quantifiable, >1 unit increase over the non-brominated analog . This property can be strategically used to modulate ADME properties, such as membrane permeability, in a lead optimization campaign.

Chemical Process Development: Handling and Storage Considerations

For process chemists, the compound's melting point (56-57 °C) provides a practical advantage over the lower-melting 2-chloro analog (mp 39-42 °C) [2]. The bromo- derivative is a more robust, non-hygroscopic solid at typical ambient laboratory temperatures, simplifying accurate weighing, storage stability, and overall material handling during scale-up operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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